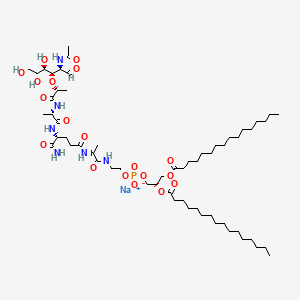
2-Hydroxy-6-(5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl)-1-naphthaldehyde
Overview
Description
2-Hydroxy-6-(5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl)-1-naphthaldehyde (HMPT) is an organic compound with a wide range of applications in scientific research. It is a synthetic molecule that is used in a variety of research fields, including in vivo and in vitro studies, as well as in biochemical and physiological studies. HMPT is also used as an inhibitor in various laboratory experiments. In
Scientific Research Applications
Application in Coordinating Agents and Fluorescent Chemosensors
2-Hydroxy-6-(5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl)-1-naphthaldehyde is closely related to 2-hydroxy-1-naphthaldehyde (HNA), a compound that plays a significant role in developing commercial useful compounds. Its highly functionalized aromatic ring is often utilized as a precursor in chemical synthesis. Particularly, HNA has been used as a predecessor for various fluorescent chemosensors due to its unique properties, which include the presence of hydroxy and aldehyde groups that facilitate intramolecular charge transfer processes, enhancing its application in fluorescence-based detection and sensing (Maher, 2018).
Molecular Logic Gates in Cell Imaging
Research has demonstrated the application of a naphthalene-thiophene hybrid molecule, which is structurally similar to the compound , in cell imaging and computational studies. This molecule, when combined with certain ions like Zn(2+) and OAc(-), behaves like a molecular AND type binary logic gate, which is a significant finding in the field of molecular electronics and bioimaging (Karak et al., 2013).
Development in Schiff Base Ligands
Another area of application is in the development of Schiff base ligands. The condensation of 2-hydroxy-1-naphthaldehyde with various amines, including thiophene derivatives, leads to the formation of Schiff base ligands with potential applications in coordination chemistry and catalysis. These ligands have been used to synthesize metal complexes with unique electronic and spectral properties (Kundu et al., 2016).
Antimicrobial Properties
The compound and its derivatives have been explored for their antimicrobial properties. For example, analogs of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehyde were synthesized and demonstrated significant activities against various bacterial strains. This research opens avenues for developing new antimicrobial agents (Yadav et al., 2017).
Application in Fluorescent Chemosensors for Metal Ion Detection
The compound's analogs have been used in the development of fluorescent chemosensors, particularly for metal ion detection. This application is crucial in environmental monitoring and bioanalysis, where sensitive and selective detection of metal ions is needed (Sun et al., 2018).
properties
IUPAC Name |
2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVBMWPWPTSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl)-1-naphthaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)





![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)


